molecular formula C8H7N5O3 B11500095 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]pyridine

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]pyridine

Cat. No.: B11500095
M. Wt: 221.17 g/mol
InChI Key: GLVIXIGQSIICTH-UHFFFAOYSA-N
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Description

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]pyridine is a chemical compound that features a pyridine ring substituted with a 1-methyl-3-nitro-1H-1,2,4-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]pyridine typically involves the reaction of 3-hydroxypyridine with 1-methyl-3-nitro-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the triazole group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
  • 3-nitro-1H-1,2,4-triazol-5-yl derivatives
  • 1-methyl-3,5-dinitro-1H-1,2,4-triazole

Uniqueness

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7N5O3

Molecular Weight

221.17 g/mol

IUPAC Name

3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]pyridine

InChI

InChI=1S/C8H7N5O3/c1-12-8(10-7(11-12)13(14)15)16-6-3-2-4-9-5-6/h2-5H,1H3

InChI Key

GLVIXIGQSIICTH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CN=CC=C2

Origin of Product

United States

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